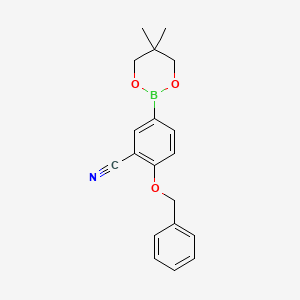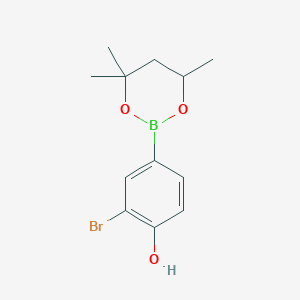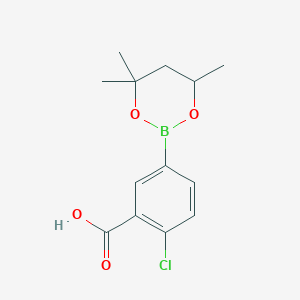
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is an organic compound that belongs to the class of diols and methacrylates. It is characterized by its two hydroxyl groups and methacrylate ester functionalities. This compound is commonly used in the synthesis of polymers and copolymers, which find applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate typically involves the esterification of 2-Butyl-2-ethyl-1,3-propanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or xylene to remove water formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Esterification: As mentioned, the primary reaction for synthesizing this compound is esterification.
Polymerization: The methacrylate groups in this compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the original diol and methacrylic acid.
Common Reagents and Conditions:
Esterification: Methacrylic acid, sulfuric acid, toluene.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: 2-Butyl-2-ethyl-1,3-propanediol and methacrylic acid.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is widely used in scientific research and industrial applications:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: In the formulation of dental materials and bone cements.
Industry: In the production of coatings, adhesives, and sealants with enhanced properties.
Wirkmechanismus
The primary mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate involves its polymerization through free radical mechanisms. The methacrylate groups undergo initiation, propagation, and termination steps to form long polymer chains. The hydroxyl groups can also participate in cross-linking reactions, enhancing the mechanical properties of the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-1,3-propanediol dimethacrylate
- 2-Methyl-2-propyl-1,3-propanediol dimethacrylate
- 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate
Comparison: 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is unique due to its specific alkyl substituents, which impart distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
[2-ethyl-2-(2-methylprop-2-enoyloxymethyl)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-7-9-10-17(8-2,11-20-15(18)13(3)4)12-21-16(19)14(5)6/h3,5,7-12H2,1-2,4,6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNOEFCQDFDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(COC(=O)C(=C)C)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride](/img/structure/B6323713.png)
![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)






